molecular formula C13H13N5OS2 B2659071 4-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 2034235-69-1

4-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2659071
CAS RN: 2034235-69-1
M. Wt: 319.4
InChI Key: VVLUBCBFRZSTIS-UHFFFAOYSA-N
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Description

4-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C13H13N5OS2 and its molecular weight is 319.4. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Heterocyclic Synthesis

Research has highlighted the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards nitrogen nucleophiles, leading to a variety of heterocyclic derivatives, including pyrazole, isoxazole, and pyrimidine derivatives. This demonstrates the compound's role in generating a diverse set of heterocyclic compounds, which could have various scientific and industrial applications (Mohareb et al., 2004).

Auxin Activities and Antiblastic Properties

Another study explored the synthesis of ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate derivatives, assessing their auxin activities and antiblastic effects. Although the auxin activities were not high, some derivatives showed antiblastic properties, suggesting potential agricultural applications (Yue et al., 2010).

Antimicrobial and Biological Activities

Research into the synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties, along with 1,3,4-thiadiazole and other heterocyclic nuclei, revealed that some compounds exhibit antimicrobial, antiurease, and antilipase activities. This indicates the compound's potential for contributing to the development of new antimicrobial agents (Başoğlu et al., 2013).

Potential Anti-Tumor Agents

Anti-Tumor Activities

A study focused on the synthesis of 1,4-bis(1-(5-(aryldiazenyl)thiazol-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzenes evaluated their anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines. Several compounds demonstrated promising activities, highlighting the potential of such derivatives as anti-tumor agents (Gomha et al., 2016).

properties

IUPAC Name

4-methyl-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]thiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5OS2/c1-9-12(21-17-15-9)13(19)14-4-6-18-5-2-11(16-18)10-3-7-20-8-10/h2-3,5,7-8H,4,6H2,1H3,(H,14,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLUBCBFRZSTIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCCN2C=CC(=N2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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